

Biophysical properties of DOTAP mesylate lipoplexes.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DOTAP mesylate*

Cat. No.: *B118457*

[Get Quote](#)

Physicochemical Characteristics of DOTAP Lipoplexes

The efficacy of DOTAP-based lipoplexes in gene delivery is intrinsically linked to their physicochemical properties. These properties are highly dependent on the formulation parameters, including the choice of helper lipids, the molar ratios of the components, and the charge ratio of the cationic lipid to the nucleic acid.

Influence of Formulation on Lipoplex Properties

The addition of helper lipids, such as cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), is a common strategy to enhance the stability and transfection efficiency of DOTAP lipoplexes^{[3][4]}. Cholesterol is known to modulate membrane fluidity, while DOPE, a fusogenic lipid, can facilitate the endosomal escape of the nucleic acid cargo^{[3][4][5]}. The molar ratio of DOTAP to the helper lipid significantly impacts the biophysical properties and performance of the resulting lipoplexes^[6].

The charge ratio, typically defined as the molar ratio of the cationic lipid's primary amine groups (N) to the nucleic acid's phosphate groups (P), is another critical parameter. This N/P ratio influences the lipoplex's size, zeta potential, and overall stability, thereby affecting its interaction with negatively charged cell membranes and subsequent cellular uptake^{[7][8]}.

Quantitative Data on DOTAP Lipoplex Properties

The following tables summarize quantitative data on the size and zeta potential of various DOTAP-based lipoplex formulations as reported in the literature. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as buffer composition, nucleic acid type and size, and the specific techniques used for measurement.

Table 1: Size of DOTAP-Based Liposomes and Lipoplexes

Formulation	Hydrodynamic Diameter (nm)	Polydispersity Index (PDI)	Measurement Technique	Reference
DOTAP:Cholesterol (DOTAP:chol)	108.2 ± 0.6	< 0.2	Dynamic Light Scattering (DLS)	[9]
DOTAP:chol with AL-A12 aminolipid	63.6 ± 0.8	0.181	DLS	[9]
DOTAP:chol	82.81 ± 24.64	Not Reported	Transmission Electron Microscopy (TEM)	[9]
DOTAP:chol with AL-A12 aminolipid	46.13 ± 8.85	Not Reported	TEM	[9]
DOTAP-based cationic liposomes	93 - 195	0.17 - 0.28	DLS	[10]
DOTAP-based siRNA lipoplexes	150 - 240	0.13 - 0.29	DLS	[10]
DOTAP/chol LNPs (blank)	~100-120	~0.1-0.2	DLS	[6]
DOTAP/chol mRNA lipoplexes	~150-250	~0.2-0.3	DLS	[6]
DOTAP/chol pDNA lipoplexes	~180-280	~0.2-0.4	DLS	[6]
DOTAP/DOPC/Cholesterol	~150	Not Reported	Not Reported	[11]
Lipo-ATRA (DOTAP:cholesterol:ATRA 5:4:1)	231 ± 2.35	Not Reported	DLS	[12]

Table 2: Zeta Potential of DOTAP-Based Liposomes and Lipoplexes

Formulation	Zeta Potential (mV)	Reference
DOTAP-based systems	+18 to +53	[9]
DOTAP:chol	+28.21 ± 4.31	[9]
DOTAP:chol with AL-A12 aminolipid	+43.66 ± 1.19	[9]
DOTAP-based cationic liposomes	+40 to +54	[10]
DOTAP-based siRNA lipoplexes	+31 to +49	[10]
DOTAP/chol LNPs (blank)	~+40 to +60	[6]
DOTAP/chol mRNA lipoplexes	~+20 to +40	[6]
DOTAP/chol pDNA lipoplexes	~+25 to +45	[6]
DOTAP/DOPC/Cholesterol	~+30	[11]
Lipo-ATRA (DOTAP:cholesterol:ATRA 5:4:1)	+6.4 ± 1.19	[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and characterization of **DOTAP mesylate** lipoplexes. The following sections outline key experimental protocols.

Preparation of DOTAP Liposomes by Thin-Film Hydration

This is a widely used method for preparing multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs)[13].

Materials:

- **DOTAP mesylate**
- Helper lipid (e.g., Cholesterol or DOPE)
- Chloroform
- Nuclease-free water or buffer (e.g., HEPES)
- Round-bottom flask
- Rotary evaporator
- Nitrogen gas source
- Vortex mixer or sonicator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

- Dissolve **DOTAP mesylate** and the helper lipid in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1)[13].
- Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator under vacuum[13][14].
- Further dry the lipid film under a stream of nitrogen gas to remove any residual solvent[13].
- Hydrate the lipid film with nuclease-free water or buffer by vortexing or sonicating to form MLVs[13].
- To obtain SUVs of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 11 times)[14].
- Store the prepared liposomes at 4°C[13].

Formation of DOTAP-Nucleic Acid Lipoplexes

Materials:

- Prepared DOTAP liposomes
- Nucleic acid (e.g., plasmid DNA, mRNA, siRNA) stock solution
- Serum-free cell culture medium (e.g., Opti-MEM) or buffer (e.g., HEPES)

Protocol:

- In a sterile microfuge tube, dilute the required amount of nucleic acid stock solution in serum-free medium or buffer[13].
- In a separate sterile microfuge tube, dilute the required amount of DOTAP liposome suspension in the same serum-free medium or buffer to achieve the desired N/P ratio[13].
- Add the diluted nucleic acid solution to the diluted liposome suspension and mix gently by pipetting[15]. Avoid vortexing.
- Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes[13].

Characterization of Lipoplex Size and Zeta Potential

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and zeta potential of lipoplexes.

Instrumentation:

- Zetasizer Nano (e.g., Malvern Instruments) or equivalent DLS instrument[6].

Protocol for Size Measurement:

- Dilute the lipoplex suspension in ultrapure water or an appropriate buffer to a suitable concentration[6].
- Transfer the diluted sample to a cuvette.

- Perform the DLS measurement according to the instrument's instructions, typically using a 633 nm laser and detecting scattered light at a 173° angle[9].
- Analyze the data using appropriate algorithms (e.g., CONTIN) to obtain the average particle size and polydispersity index (PDI)[9].

Protocol for Zeta Potential Measurement:

- Dilute the lipoplex suspension in an appropriate low-ionic-strength buffer (e.g., 5% glucose solution)[9].
- Transfer the sample to a specialized zeta potential cuvette.
- Perform the measurement, which involves applying an electric field and measuring the velocity of the particles using Laser Doppler Velocimetry.
- Calculate the zeta potential from the electrophoretic mobility using the Smoluchowski equation[9].

Morphological Characterization by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and size of lipoplexes.

Protocol:

- Place a drop of the lipoplex suspension onto a carbon-coated copper grid[9].
- After a few minutes, blot off the excess liquid with filter paper.
- (Optional) For negative staining, apply a drop of a heavy metal salt solution (e.g., 2% uranyl acetate) to the grid for a few seconds to a minute[9].
- Blot off the excess staining solution.
- Allow the grid to air-dry completely[9].

- Image the grid using a transmission electron microscope at an appropriate accelerating voltage.

Cellular Uptake and Intracellular Fate

The biological activity of **DOTAP mesylate** lipoplexes is contingent on their successful internalization by target cells and the subsequent release of their nucleic acid payload into the cytoplasm.

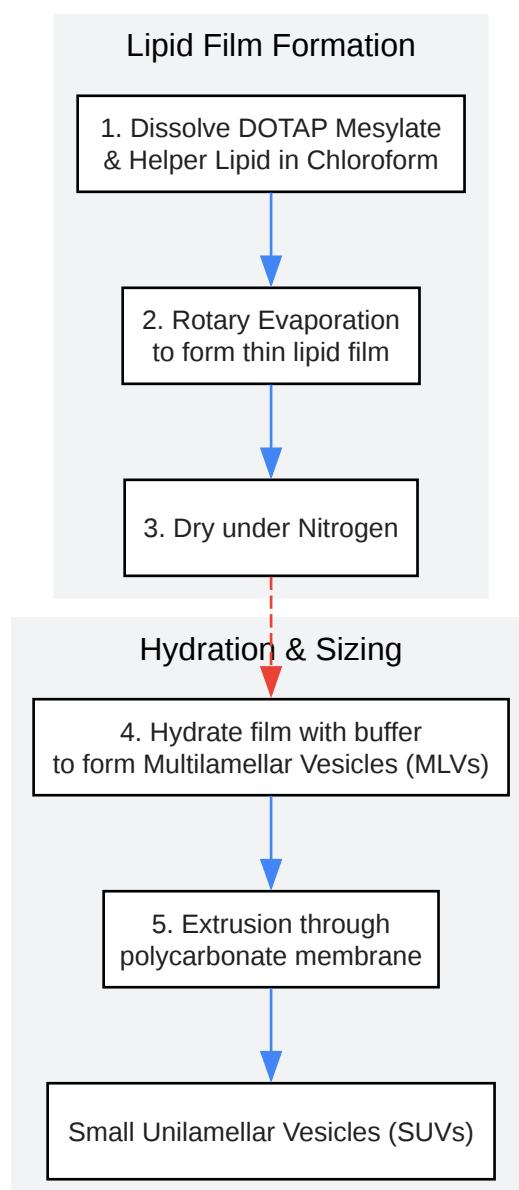
Cellular Uptake Mechanisms

The primary mechanism for the cellular entry of DOTAP-based lipoplexes is endocytosis[13][16]. Several endocytic pathways have been implicated, and the predominant pathway can be dependent on the specific lipoplex formulation, cell type, and experimental conditions[16][17]. The main pathways involved are:

- Clathrin-mediated endocytosis: This is a common pathway for the uptake of smaller nanoparticles[16].
- Caveolae-mediated endocytosis: This pathway is often associated with the uptake of larger particles[16].
- Macropinocytosis: This is a fluid-phase uptake mechanism that can internalize larger complexes[16][18].

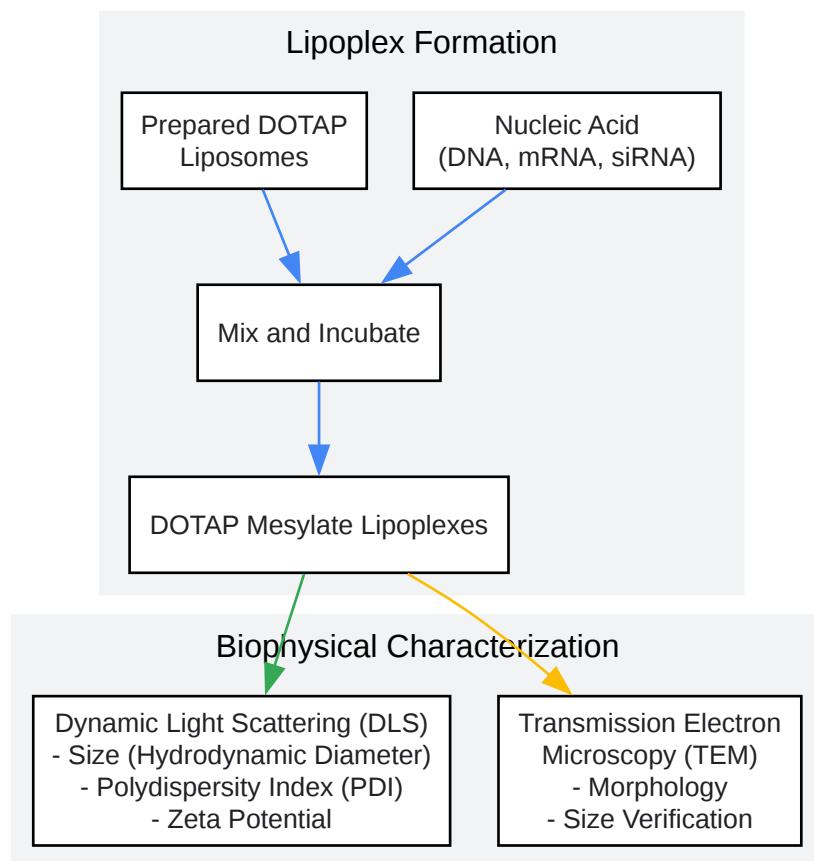
Studies have shown that DOTAP-based lipoplexes can utilize a combination of these pathways[11][17][18][19]. For instance, some formulations have been observed to enter cells via both clathrin- and caveolae-mediated pathways[11][17].

Endosomal Escape


A critical barrier to successful gene delivery is the escape of the nucleic acid from the endosome before it is degraded in the lysosome. The "proton sponge" effect is a commonly proposed mechanism for the endosomal escape of cationic polymer-based gene carriers, although its applicability to cationic lipids is debated. For lipoplexes, it is believed that the cationic lipids interact with anionic lipids in the endosomal membrane, leading to membrane

destabilization and the release of the lipoplex contents into the cytoplasm. The inclusion of fusogenic lipids like DOPE is thought to enhance this process[4][5].

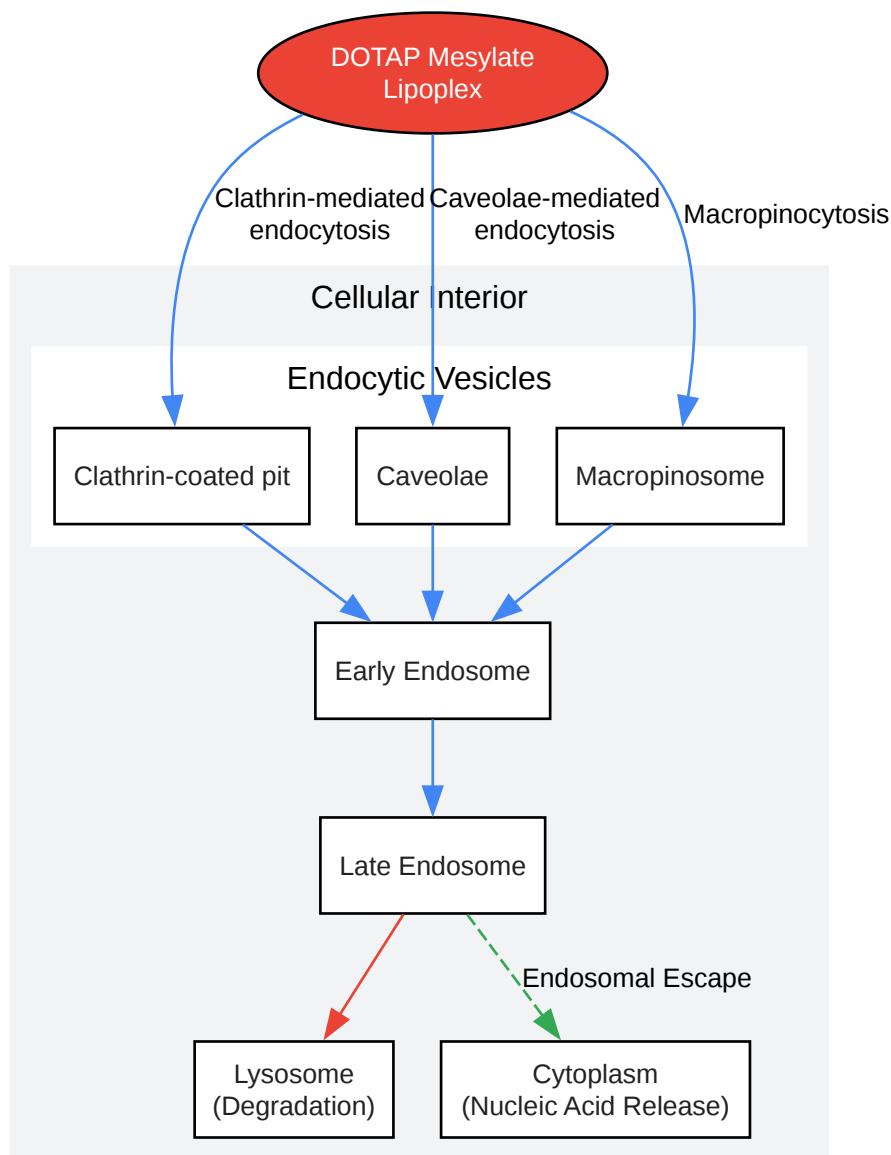
Visualizations


Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the preparation and characterization of **DOTAP mesylate** lipoplexes.

[Click to download full resolution via product page](#)

Caption: Workflow for **DOTAP Mesylate** Liposome Preparation.



[Click to download full resolution via product page](#)

Caption: Workflow for Lipoplex Formation and Characterization.

Cellular Uptake Pathways

The diagram below provides a simplified overview of the endocytic pathways involved in the cellular uptake of **DOTAP mesylate** lipoplexes.

[Click to download full resolution via product page](#)

Caption: Cellular Uptake Pathways of DOTAP Lipoplexes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DOTAP: Structure, hydration, and the counterion effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOTAP: Structure, hydration, and the counterion effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biophysical and lipofection studies of DOTAP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Correlation Between Lipid Packaging in Lipoplexes and Their Transfection Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical characterization and purification of cationic lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improvement of DNA Vector Delivery of DOTAP Lipoplexes by Short-Chain Aminolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal combination of cationic lipid and phospholipid in cationic liposomes for gene knockdown in breast cancer cells and mouse lung using siRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Liposome nano-formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH-responsive carrier for molecular therapeutic drug (all-trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Simplified Direct Lipid Mixing Lipoplex Preparation: Comparison of Liposomal-, Dimethylsulfoxide-, and Ethanol-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Physico-Chemical Characteristics of Lipoplexes Influence Cell Uptake Mechanisms and Transfection Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Biophysical properties of DOTAP mesylate lipoplexes.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b118457#biophysical-properties-of-dotap-mesylate-lipoplexes\]](https://www.benchchem.com/product/b118457#biophysical-properties-of-dotap-mesylate-lipoplexes)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com